3-(2,6-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine
CAS No.:
Cat. No.: VC17714186
Molecular Formula: C9H18F2N2S
Molecular Weight: 224.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18F2N2S |
|---|---|
| Molecular Weight | 224.32 g/mol |
| IUPAC Name | 3-(2,6-dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine |
| Standard InChI | InChI=1S/C9H18F2N2S/c1-7-3-13(4-8(2)14-7)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3 |
| Standard InChI Key | SXKSZUHRMLYKDW-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CC(S1)C)CC(CN)(F)F |
Introduction
3-(2,6-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine is a complex organic compound featuring a morpholine ring substituted with a dimethylthio group and a difluoropropanamine moiety. This compound is classified under amines and morpholines, which are significant in medicinal chemistry due to their diverse biological activities. The CAS number associated with this compound is 1882237-57-1, indicating its unique identity in chemical databases .
Chemical Reactivity
The compound can participate in various chemical reactions typical for amines, including nucleophilic substitution reactions. The difluoropropane moiety may undergo elimination or substitution reactions under appropriate conditions. These reactions should be conducted under inert conditions to prevent oxidation or hydrolysis, particularly due to the sensitive difluoro group.
Synthesis
The synthesis of 3-(2,6-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine involves multi-step organic reactions. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Potential Applications
This compound holds potential applications in medicinal chemistry due to its unique structural features. The presence of the morpholine and amine functionalities suggests potential activity as a neurotransmitter modulator or in other biological pathways. Further research is needed to elucidate its specific biological effects and therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(2,6-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine, including:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine | 1871815-80-3 | Similar thiomorpholine structure but different methyl substitution pattern. |
| 3-(2,2-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine | 1872422-43-9 | Similar morpholine structure with different methyl substitution. |
These compounds may exhibit distinct pharmacological properties based on their structural variations.
Research Findings and Future Directions
While specific biological activity data for 3-(2,6-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine is limited, compounds with similar structures often exhibit pharmacological properties. Further studies are necessary to elucidate its specific biological mechanisms and therapeutic potential. The unique combination of a dimethylthiomorpholine ring and a difluoropropanamine moiety may confer distinct pharmacological properties compared to other similar compounds.
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